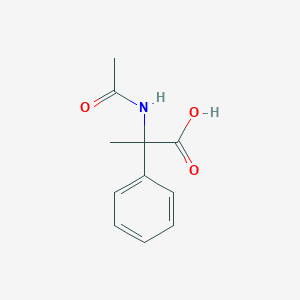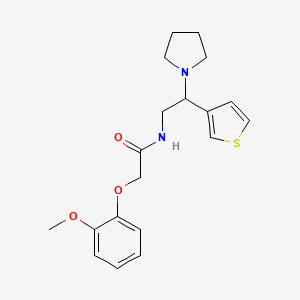![molecular formula C18H16FN5O B2975208 3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291842-92-6](/img/structure/B2975208.png)
3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a fusion of isoquinoline and triazole rings, which is further functionalized by a fluorophenyl group. The compound is studied for its various biochemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized using multistep organic synthesis techniques. One common approach involves the formation of the isoquinoline ring through Pictet-Spengler condensation followed by the introduction of the triazole moiety via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The final step typically involves the coupling of the fluorophenyl group under mild conditions to ensure structural integrity.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized using flow chemistry to enhance yield and purity. Specific conditions like temperature, pressure, and solvent systems are finely tuned to ensure maximum efficiency. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Under oxidative conditions, the compound can be converted into more oxidized forms, potentially introducing functionalities like ketones or carboxylic acids.
Reduction: Reduction can yield more saturated derivatives, affecting the aromaticity of the compound.
Substitution: Various substitution reactions, especially electrophilic aromatic substitution, can introduce new groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂ in acidic or basic medium.
Reduction: LiAlH₄, NaBH₄ in ethanol or THF.
Substitution: Halogenating agents like NBS or electrophiles like sulfonyl chlorides.
Major Products Formed: The major products of these reactions are typically the oxidized, reduced, or substituted analogs of the parent compound, each potentially exhibiting different chemical and biological properties.
Aplicaciones Científicas De Investigación
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is extensively used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Inhibitor studies to understand protein-ligand interactions.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves specific molecular targets and pathways. Typically, it interacts with enzymes or receptors through its aromatic and functional groups, influencing biochemical pathways such as signal transduction or metabolic processes. The fluorophenyl group can enhance binding affinity to certain biomolecules, providing specificity in its action.
Comparación Con Compuestos Similares
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone distinguishes itself through its unique combination of isoquinoline and triazole rings with a fluorophenyl group. Similar compounds might include other isoquinoline derivatives or triazole-functionalized molecules, but without the distinct fluorophenyl addition, they might exhibit different biological or chemical properties.
Similar Compounds:
1-Benzylisoquinoline
1,2,3-Triazole-substituted benzene derivatives
Fluorophenyl-substituted heterocycles
This compound represents a fascinating intersection of multiple chemical motifs, providing diverse opportunities for research and application.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-7-3-4-8-15(14)20-17-16(21-23-22-17)18(25)24-10-9-12-5-1-2-6-13(12)11-24/h1-8H,9-11H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOARZXMHRXITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)
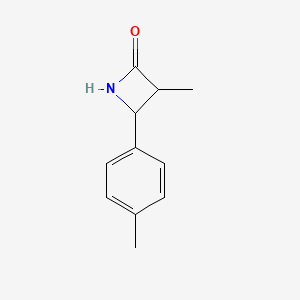
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
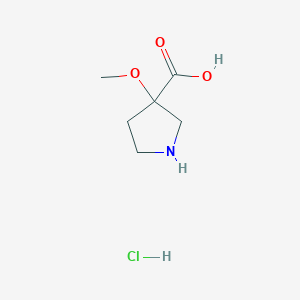
![(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
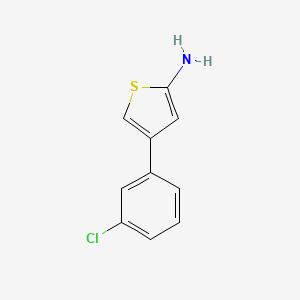
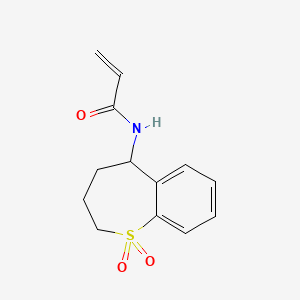
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)
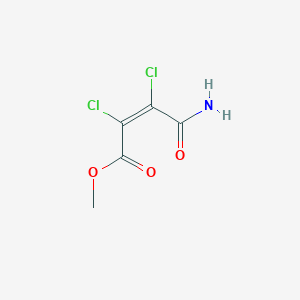


![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)
